molecular formula C21H29N5O B2705788 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine CAS No. 1326819-81-1

1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine

Cat. No.: B2705788
CAS No.: 1326819-81-1
M. Wt: 367.497
InChI Key: HUFNTHUBLICWEF-UHFFFAOYSA-N
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Description

1'-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine is a complex synthetic compound designed for advanced pharmacological research. It belongs to a class of molecules that incorporate a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability, ability to engage in hydrogen bonding, and diverse biological activities . The specific structure combines this triazole moiety with a 1,4'-bipiperidine system, which can enhance binding affinity and selectivity for certain biological targets. Compounds featuring this hybrid architecture are of significant interest in drug discovery, particularly in the fields of neuroscience and oncology . The core 1,2,3-triazole fragment is widely investigated for its potential in developing therapies for neurodegenerative diseases . Related triazole-carboxylate hybrids have been studied as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . By modulating the activity of these enzymes, which are responsible for the breakdown of the acetylcholine neurotransmitter, such compounds can temporarily improve cognitive function and are considered potential candidates for alleviating symptoms of conditions like Alzheimer's disease . Furthermore, structurally similar triazole-piperidine hybrids have demonstrated promising anticancer properties in preliminary research, showing selective cytotoxicity against various cancer cell lines . The mechanism is often associated with the induction of apoptosis (programmed cell death) and the inhibition of mitochondrial function in malignant cells . This product is provided for non-human research applications only. It is strictly intended for use in laboratory investigations and is not certified for diagnostic, therapeutic, or any veterinary purposes. The compound must be handled by qualified professionals in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-16-6-7-19(14-17(16)2)26-15-20(22-23-26)21(27)25-12-8-18(9-13-25)24-10-4-3-5-11-24/h6-7,14-15,18H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFNTHUBLICWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4’-bipiperidin-1’-yl[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne in the presence of a copper(I) catalyst.

    Attachment of the Bipiperidine Moiety: This step involves the reaction of the triazole intermediate with a bipiperidine derivative under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent.

    Introduction of the Dimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the triazole-bipiperidine intermediate reacts with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4’-bipiperidin-1’-yl[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced bipiperidine or triazole derivatives.

    Substitution: Alkylated triazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazoles exhibit promising anticancer properties. For example, compounds containing the triazole structure have been shown to inhibit Src kinase activity, which is crucial in cancer cell proliferation and survival. The incorporation of the bipiperidine moiety may enhance the compound's efficacy by improving its binding affinity to cancer-related targets .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that certain triazole-based compounds can effectively inhibit bacterial growth. The presence of the bipiperidine unit may contribute to increased membrane permeability, facilitating the compound's entry into bacterial cells and enhancing its antimicrobial efficacy .

Neuropharmacological Applications

The bipiperidine structure is known to interact with neurotransmitter systems. Compounds with similar structures have been evaluated for their potential as antidepressants and anxiolytics. The dual action of the triazole and bipiperidine moieties may provide a synergistic effect, making it a candidate for treating mood disorders .

Synthesis and Characterization

The synthesis of 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine typically involves the use of click chemistry techniques. This method allows for the efficient formation of the triazole ring through the reaction of azides with alkynes in the presence of a copper catalyst. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have reported on the biological activities of triazole derivatives:

  • Inhibition Studies : A series of synthesized triazole-bipiperidine derivatives were tested against various cancer cell lines. Results indicated significant inhibition of cell proliferation at low micromolar concentrations, suggesting potential use in cancer therapy .
  • Antimicrobial Testing : In vitro assays demonstrated that certain derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
  • Neuropharmacological Effects : Preliminary studies on animal models showed that compounds with similar structures could reduce anxiety-like behaviors, indicating their potential application in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 1,4’-bipiperidin-1’-yl[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The bipiperidine moiety may interact with receptors or ion channels, affecting their function. The dimethylphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Functional Groups Synthesis Method Notable Properties
1'-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine (Main) 1,4'-Bipiperidine Triazole-carbonyl, 3,4-dimethylphenyl Likely Cu(I)-catalyzed azide-alkyne cycloaddition High lipophilicity (due to dimethylphenyl), hydrogen-bonding via triazole
1-Benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine Piperidine Triazole, benzyl, phenyl Cu(I)-catalyzed cycloaddition Reduced rigidity compared to bipiperidine; phenyl group increases π-π interactions
1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile 1,4'-Bipiperidine Benzyl, cyano (-CN) Nucleophilic substitution or alkylation Cyano group enhances polarity; potential metabolic stability
1-(3-Cyano-3,3-diphenylpropyl)-4-piperidinopiperidine-4-carboxamide Bipiperidine Cyano, diphenylpropyl, carboxamide Multi-step alkylation/amidation Bulky diphenylpropyl group may hinder membrane permeability; carboxamide for H-bonding
BP 2305: (S)-(1-benzylpiperidin-2-yl)methanol Piperidine Benzyl, hydroxymethyl Reduction of ester intermediates Hydroxyl group improves solubility; chiral center influences stereoselectivity

Functional Group Impact on Properties

  • Triazole vs. Cyano/Carboxamide: The triazole in the main compound offers dual hydrogen-bonding sites (N1 and N2), whereas cyano groups (e.g., in ) contribute to polarity but lack H-bond donors. Carboxamides (e.g., ) provide strong H-bond donors/acceptors but may reduce metabolic stability.

Pharmacological Considerations

While direct activity data are absent in the evidence, structural features suggest:

  • The main compound’s bipiperidine core allows conformational adaptability for receptor binding.
  • Dimethylphenyl may increase affinity for hydrophobic binding pockets compared to analogs with smaller substituents.

Research Tools and Validation

  • Software : WinGX and ORTEP enable visualization of anisotropic displacement ellipsoids and geometry calculations, critical for comparing molecular conformations across analogs .
  • Synthetic Reproducibility : highlights the use of THF/acetone solvent systems and CuI catalysis , which are transferable to synthesizing the main compound .

Biological Activity

The compound 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse and authoritative sources.

  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 231.25 g/mol
  • Structure : The compound features a bipiperidine moiety linked to a triazole ring, which is known for its biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine demonstrate potent antiproliferative effects against various cancer cell lines:

Cell LineIC₅₀ (nM)Reference
MDA-MB-231 (Breast Cancer)5.0
HeLa (Cervical Cancer)4.0
A549 (Lung Cancer)180
HT-29 (Colon Cancer)3100

These results indicate that the compound may be more effective against certain types of cancer cells than others.

The biological activity of triazole derivatives often involves the inhibition of key enzymes or pathways in cancer cell proliferation. The presence of the triazole ring enhances the compound's ability to interact with biological targets such as kinases and other proteins involved in tumor growth and survival. For example, studies have shown that similar compounds can inhibit Src kinase activity, which is crucial for cancer cell signaling pathways .

Anti-inflammatory Activity

In addition to anticancer effects, compounds containing the triazole moiety have been reported to exhibit anti-inflammatory properties. A review highlighted that certain triazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in preclinical models:

  • Study on Anticancer Efficacy :
    • Objective : Evaluate the antiproliferative effects of a series of triazole derivatives.
    • Findings : One derivative showed an IC₅₀ value significantly lower than standard chemotherapeutics against breast and cervical cancer cell lines .
  • Study on Anti-inflammatory Effects :
    • Objective : Assess the anti-inflammatory potential of triazole-linked compounds.
    • Findings : Compounds exhibited IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac .

Q & A

Q. How can researchers optimize the synthesis of bipiperidine-triazole hybrids like 1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine?

  • Methodological Answer : The compound’s synthesis involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in analogous triazole-piperidine derivatives . Key parameters include:
  • Solvent system : THF:acetone (5:1) for solubility and reactivity.

  • Catalyst loading : 10 mol% CuI to ensure regioselective triazole formation.

  • Reaction time : 24 hours under reflux to achieve >85% yield.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    Statistical experimental design (e.g., factorial design) can optimize variables like temperature, solvent ratio, and catalyst concentration .

    • Example Data Table :
VariableOptimal ConditionImpact on Yield
Solvent Ratio (THF:Acetone)5:1Maximizes solubility of intermediates
CuI Loading10 mol%Balances cost and regioselectivity
Reaction Time24 hoursEnsures completion of cycloaddition

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the bipiperidine backbone and triazole substitution pattern (e.g., singlet for triazole protons at δ 8.1–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₂₈N₅O₂: 406.2234).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystals are obtainable) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How should researchers design preliminary pharmacological screening assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize receptors/kinases associated with the triazole and bipiperidine pharmacophores (e.g., σ receptors, NMDA antagonists) .
  • In Vitro Assays :
  • Radioligand binding assays (e.g., competitive displacement using [³H]-DTG for σ receptors).
  • Enzyme inhibition studies (e.g., acetylcholinesterase for neurodegenerative applications).
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., σ-1 receptor) and validate SAR trends .

  • Synthetic Analogues : Prepare derivatives with modified substituents (e.g., halogenation at the 3,4-dimethylphenyl group) to isolate electronic vs. steric effects .

  • Data Normalization : Account for batch-to-batch variability in biological assays by including internal controls (e.g., reference inhibitors) .

    • Example Data Contradiction :
      If a derivative shows higher binding affinity but lower solubility:
  • Hypothesis : Hydrophobic substituents enhance target binding but reduce aqueous solubility.

  • Resolution : Introduce polar groups (e.g., -OH, -NH₂) while monitoring affinity changes .

Q. How can computational methods predict metabolic pathways and toxicity risks for this compound?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or pkCSM to estimate:
  • Metabolic Sites : CYP450-mediated oxidation of the triazole or bipiperidine moieties .
  • Toxicity Alerts : Check for structural alerts (e.g., Michael acceptors, nitro groups) using Derek Nexus.
  • In Silico Metabolite Generation : GLORYx or BioTransformer to predict Phase I/II metabolites .
  • Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Q. What experimental frameworks address low yields in scaled-up synthesis?

  • Methodological Answer :
  • Process Optimization :
  • Replace CuI with immobilized Cu catalysts to reduce metal contamination .
  • Switch from batch to flow chemistry for better heat/mass transfer .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization via unreacted alkyne) .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) to guide solvent selection (e.g., cyclopentyl methyl ether over THF) .

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